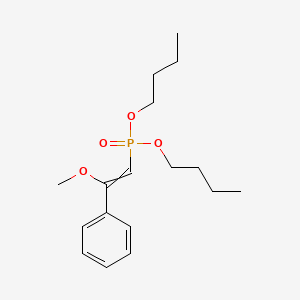
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate is a chemical compound with the molecular formula C16H25O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a (2-methoxy-2-phenylethenyl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of dibutyl phosphite with a suitable (2-methoxy-2-phenylethenyl) halide under basic conditions. The reaction is usually carried out in an inert solvent such as toluene or THF, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The compound can participate in substitution reactions where the methoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines and alcohols.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid and butanol.
Applications De Recherche Scientifique
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which Dibutyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphorylation. This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the (2-methoxy-2-phenylethenyl) group.
Dimethyl phosphonate: A simpler phosphonate ester with different alkyl groups.
Triphenyl phosphite: Contains phenyl groups instead of butyl groups.
Uniqueness
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to the presence of the (2-methoxy-2-phenylethenyl) group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required .
Propriétés
Numéro CAS |
61463-87-4 |
|---|---|
Formule moléculaire |
C17H27O4P |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(2-dibutoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C17H27O4P/c1-4-6-13-20-22(18,21-14-7-5-2)15-17(19-3)16-11-9-8-10-12-16/h8-12,15H,4-7,13-14H2,1-3H3 |
Clé InChI |
CWLYLUTXCMODES-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


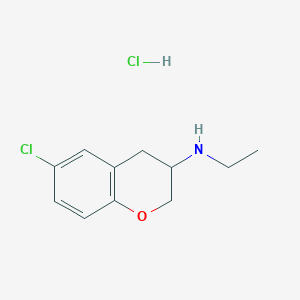
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)
![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

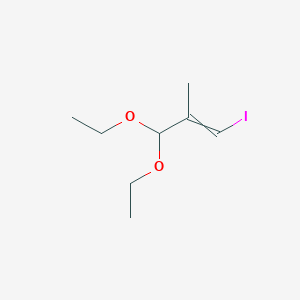
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
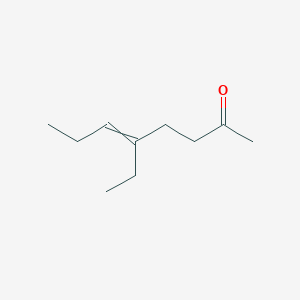
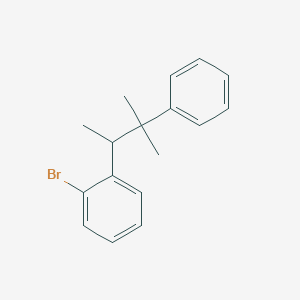
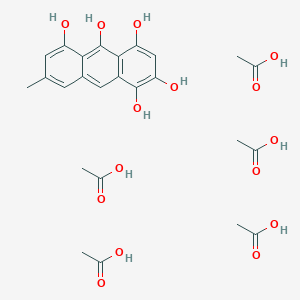


![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)

